molecular formula C22H46O2Sn B15177331 Stannane, tributyl(decanoyloxy)- CAS No. 7653-27-2

Stannane, tributyl(decanoyloxy)-

Cat. No.: B15177331
CAS No.: 7653-27-2
M. Wt: 461.3 g/mol
InChI Key: FLSDWZBNZUOBHF-UHFFFAOYSA-M
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Description

Classical Synthetic Routes to Tributyltin Carboxylates

The traditional methods for preparing tributyltin carboxylates are well-established and widely documented in chemical literature. These routes typically involve the formation of the tin-oxygen bond of the carboxylate group through reactions with organotin halides or the construction of the organotin moiety itself.

A primary and straightforward method for the synthesis of organotin carboxylates is the condensation reaction between an organotin halide and a carboxylic acid or its corresponding salt. um.edu.myorientjchem.orgsysrevpharm.org This reaction is versatile and can be adapted for a wide range of alkyl and aryl groups on the tin atom and various carboxylate ligands.

The general reaction involves the treatment of a triorganotin halide, such as tributyltin chloride, with a carboxylic acid, like decanoic acid, or its sodium or silver salt. um.edu.my The reaction with the free carboxylic acid often requires elevated temperatures or the use of a base to neutralize the hydrogen halide byproduct. um.edu.my Alternatively, the reaction with a metal carboxylate salt, such as a sodium or silver salt, proceeds via a metathesis reaction, often in a suitable organic solvent. um.edu.myorientjchem.org

For instance, triorganotin(IV) complexes can be synthesized by reacting organotin halides with the sodium salt of a carboxylic acid. sysrevpharm.org These reactions are typically performed in anhydrous organic solvents like n-hexane, benzene (B151609), acetone, methanol, or ethanol (B145695) due to the hydrolyzable nature of the organotin halide starting materials. sysrevpharm.org The reaction of organotin oxides or hydroxides with carboxylic acids is also a common method, often driven to completion by the azeotropic removal of water. um.edu.myorientjchem.org

Here is a table summarizing various condensation reactions for the synthesis of organotin carboxylates:

Table 1: Condensation Reactions for Organotin Carboxylate Synthesis
Organotin Precursor Carboxylic Acid/Salt Product Type Reference
Organotin Halide (R₃SnX) Carboxylic Acid (R'COOH) Triorganotin Carboxylate (R₃SnOOCR') um.edu.my
Organotin Halide (R₃SnX) Metal Carboxylate (MOCOR') Triorganotin Carboxylate (R₃SnOOCR') um.edu.myorientjchem.org
Organotin Oxide ((R₃Sn)₂O) Carboxylic Acid (R'COOH) Triorganotin Carboxylate (R₃SnOOCR') um.edu.myorientjchem.org
Organotin Hydroxide (B78521) (R₃SnOH) Carboxylic Acid (R'COOH) Triorganotin Carboxylate (R₃SnOOCR') researchgate.net

Another classical approach involves the initial formation of the carbon-tin bonds through the alkylation of tin tetrachloride (SnCl₄) with organometallic reagents. lupinepublishers.com This method is fundamental to organotin chemistry and allows for the introduction of the desired alkyl or aryl groups onto the tin center.

Commonly used organometallic reagents for this purpose include Grignard reagents (RMgX) and organoaluminum compounds. lupinepublishers.com The reaction of tin tetrachloride with a Grignard reagent, such as butylmagnesium bromide, typically leads to the formation of the tetraalkyltin compound, tetrabutyltin (B32133) in this case. lupinepublishers.com It can be challenging to control the reaction to achieve partial alkylation unless the alkyl group is very bulky. lupinepublishers.com

Once the tetraorganotin compound is formed, one of the organic groups can be cleaved by a carboxylic acid to yield the corresponding organotin carboxylate. um.edu.my This cleavage reaction is a viable route to producing compounds like Stannane, tributyl(decanoyloxy)-.

The choice of organometallic reagent and reaction conditions can influence the product distribution. Organolithium reagents are also effective for these alkylations. libretexts.org

Here is a table summarizing the alkylation of tin tetrachloride:

Table 2: Alkylation of Tin Tetrachloride
Organometallic Reagent Product Subsequent Reaction Final Product Reference
Grignard Reagent (RMgX) Tetraorganotin (R₄Sn) Cleavage with Carboxylic Acid (R'COOH) Triorganotin Carboxylate (R₃SnOOCR') um.edu.mylupinepublishers.com
Organoaluminum Compound Tetraorganotin (R₄Sn) Cleavage with Carboxylic Acid (R'COOH) Triorganotin Carboxylate (R₃SnOOCR') um.edu.mylupinepublishers.com
Organolithium Reagent (RLi) Tetraorganotin (R₄Sn) Cleavage with Carboxylic Acid (R'COOH) Triorganotin Carboxylate (R₃SnOOCR') um.edu.mylibretexts.org

Advanced Synthetic Approaches for Stannane, tributyl(decanoyloxy)-

In recent years, more advanced synthetic methods have been developed to improve the efficiency, selectivity, and environmental footprint of organotin carboxylate synthesis.

One-pot synthesis strategies offer significant advantages by combining multiple reaction steps into a single procedure, thereby reducing waste, saving time, and simplifying purification processes. A patented one-pot synthesis for iodomethyl tributyltin involves reacting diiodomethane (B129776) and tributyltin chloride with n-butyllithium at low temperatures. google.com While this specific example does not produce Stannane, tributyl(decanoyloxy)-, the principle of one-pot reactions is applicable to the synthesis of various organotin compounds. Such methods can be highly efficient, with reported yields for iodomethyl tributyltin between 63-68%. google.com

The development of one-pot procedures for Stannane, tributyl(decanoyloxy)- would likely involve the in-situ generation of a tributyltin precursor followed by its reaction with decanoic acid or a derivative.

Catalytic methods are increasingly being explored for the synthesis of organotin carboxylates. Organotin compounds themselves can act as Lewis acid catalysts in various reactions, including esterification and transesterification. rsc.org The Lewis acidic nature of the tin atom allows it to coordinate with reactants, thereby activating them for subsequent chemical transformations. rsc.orgyoutube.com

The synthesis of organotin carboxylates can be facilitated by Lewis acid catalysts. rsc.org For example, the reaction between an organotin oxide and a carboxylic acid can be accelerated in the presence of a suitable catalyst. gelest.com The use of a catalyst can lead to milder reaction conditions and improved yields. Organotin compounds are known to catalyze urethane (B1682113) formation, and the mechanisms often involve the organotin derivative acting as a Lewis acid. lupinepublishers.comnih.gov

Here is a table of catalytic approaches:

Table 3: Catalytic Approaches in Organotin Synthesis
Reaction Type Catalyst Type Role of Catalyst Reference
Esterification Lewis Acid Activates carbonyl group rsc.org
Urethane Formation Organotin Carboxylate Lewis acid activation of isocyanate lupinepublishers.comnih.gov
C-C Bond Formation Organotin Perfluorooctanesulfonates Lewis acid catalysis nih.gov

Precursor Chemistry: Derivatization from Tributylstannane and Related Intermediates

The synthesis of Stannane, tributyl(decanoyloxy)- can also be approached through the derivatization of pre-existing tributyltin compounds, such as tributylstannane (tributyltin hydride). Tributylstannane is a versatile intermediate in organic synthesis. organic-chemistry.org

Organotin hydrides can be prepared by the reduction of organotin halides with reagents like lithium aluminum hydride. wikipedia.org Once formed, tributylstannane can undergo various reactions. For instance, it can be converted to tributyltin alkoxides, which can then undergo exchange reactions to form other derivatives. um.edu.my

Another important precursor is bis(tributyltin) oxide. This compound readily reacts with carboxylic acids to form the corresponding tributyltin carboxylates, with water as the only byproduct. um.edu.my This reaction is often used for the synthesis of compounds like Stannane, tributyl(decanoyloxy)-.

The reactivity of the tin-hydrogen bond in tributylstannane also allows for its use in radical reactions and hydrostannylation, expanding the range of accessible organotin compounds. organic-chemistry.org

Properties

CAS No.

7653-27-2

Molecular Formula

C22H46O2Sn

Molecular Weight

461.3 g/mol

IUPAC Name

tributylstannyl decanoate

InChI

InChI=1S/C10H20O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10(11)12;3*1-3-4-2;/h2-9H2,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

FLSDWZBNZUOBHF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry

Exploration of Green Chemistry Principles in Organotin Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of organotin compounds like Stannane, tributyl(decanoyloxy)- is critical due to the known toxicity of many organotin reagents and byproducts.

Green Chemistry PrincipleApplication in Stannane, tributyl(decanoyloxy)- Synthesis
Prevention / Atom Economy The condensation reaction of bis(tributyltin) oxide with decanoic acid is preferred as it produces only water as a byproduct, exhibiting high atom economy. The salt metathesis route generates an equivalent amount of salt waste (e.g., NaCl), lowering its atom economy.
Less Hazardous Chemical Syntheses Using bis(tributyltin) oxide is often considered less hazardous than using tributyltin chloride, which can be more reactive and corrosive.
Safer Solvents & Auxiliaries Traditional solvents like benzene (B151609) and chloroform (B151607) are hazardous. Green approaches favor solvent-free conditions or the use of safer, alternative solvents such as 2-methyltetrahydrofuran (B130290) (derived from renewable resources) or cyclopentyl methyl ether. google.com
Design for Energy Efficiency Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and lower the overall energy consumption compared to conventional reflux heating. orientjchem.orgarkat-usa.org
Catalysis While organotin compounds are themselves used as catalysts, their synthesis can also be made more efficient through catalysis. For instance, the formation of dibutylstannylene acetals, related intermediates, can be achieved with only catalytic amounts of dibutyltin (B87310) oxide under microwave heating. orientjchem.org
Use of Renewable Feedstocks Decanoic acid is a fatty acid that can be sourced from renewable plant oils. This aligns with the principle of using renewable raw materials.

Detailed Research Findings in Green Synthesis

Solvent-Free and Microwave-Assisted Reactions: A significant advancement in applying green chemistry to ester synthesis is the use of microwave irradiation under solvent-free conditions. researchgate.netrsc.org For the synthesis of Stannane, tributyl(decanoyloxy)-, a mixture of bis(tributyltin) oxide and decanoic acid could be directly irradiated with microwaves. This technique often leads to shorter reaction times, higher yields, and easier purification, as the need to remove a solvent is eliminated. arkat-usa.orgcem.com For example, similar syntheses of organotin complexes have been achieved in good yields by reacting the corresponding diorganotin oxide with a ligand under microwave-assisted methods. orientjchem.org

Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product is a key consideration. As highlighted in the table, the condensation reaction between bis(tributyltin) oxide and decanoic acid is a prime example of high atom economy in this context.

(C₄H₉)₃Sn-O-Sn(C₄H₉)₃ + 2 C₉H₁₉COOH → 2 (C₄H₉)₃SnOCOC₉H₁₉ + H₂O

In this reaction, the only byproduct is water, making it an inherently efficient process compared to the salt metathesis route which produces stoichiometric amounts of salt waste.

Catalytic Approaches: While the synthesis of tributyltin decanoate (B1226879) itself is often a stoichiometric reaction, the broader field of organotin chemistry utilizes catalysis. Diorganotin carboxylates, a class of compounds to which the subject molecule is related, are employed as catalysts for polyurethane formation and transesterification. wikipedia.org The development of catalytic methods for the synthesis of the organotin precursors themselves, or for the final esterification step, represents an area for green chemistry innovation. For example, using catalytic amounts of a Lewis acid could potentially accelerate the reaction between tributyltin oxide and decanoic acid under milder conditions, thus saving energy.

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the case of stannane, tributyl(decanoyloxy)-, the FT-IR spectrum provides key information about the carboxylate and tributyltin moieties.

The coordination of the carboxylate group to the tin atom is a critical aspect of the structure. The position of the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group can indicate whether it acts as a monodentate, bidentate, or bridging ligand. The difference between these two frequencies (Δν) is particularly informative. For many organotin(IV) carboxylates, the carboxylate groups form bridges between tin atoms in the solid state, leading to a polymeric structure. researchgate.net This bridging coordination is typically destroyed in solution. researchgate.net

Key vibrational bands for related tributyltin carboxylates are generally observed in the following regions:

νasym(COO): The asymmetric stretching vibration of the carboxylate group.

νsym(COO): The symmetric stretching vibration of the carboxylate group.

ν(Sn-C): The stretching vibration of the tin-carbon bond.

ν(C-H): Stretching vibrations of the butyl and decanoyl chains.

The presence of a single band for the ν(C---S) vibration in dithiocarbamate (B8719985) ligands, which are analogous to carboxylates in some respects, suggests a bidentate bonding mode, a principle that can be extended to carboxylates. The "thioureide band" (ν(C---N)) in dithiocarbamates is also a characteristic feature. While not directly applicable to stannane, tributyl(decanoyloxy)-, these examples from related organotin chemistry highlight the utility of FT-IR in determining coordination modes.

Table 1: Typical FT-IR Data for Tributyltin Carboxylates

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
CarboxylateAsymmetric Stretch (νasym(COO))~1550 - 1650
CarboxylateSymmetric Stretch (νsym(COO))~1350 - 1450
Tin-CarbonStretch (ν(Sn-C))~500 - 600
Alkyl C-HStretch~2800 - 3000

Note: The exact positions of the absorption bands for Stannane, tributyl(decanoyloxy)- may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of stannane, tributyl(decanoyloxy)- in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹¹⁹Sn), a complete picture of the molecule's connectivity and environment can be constructed. rsc.org

¹H NMR spectroscopy provides information about the protons in the tributyl and decanoyloxy ligands. The chemical shifts, signal multiplicities, and integration values of the proton resonances confirm the presence and connectivity of the alkyl chains. rsc.orghuji.ac.il

For the tributyltin moiety, a characteristic set of signals is expected for the four different types of protons on the butyl groups. These typically appear in the upfield region of the spectrum. researchgate.net The protons of the decanoyloxy ligand will have distinct chemical shifts depending on their proximity to the carboxylate group.

Table 2: Expected ¹H NMR Data for Stannane, tributyl(decanoyloxy)-

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Sn-(CH₂)₃-CH₃~0.9Triplet9H
Sn-CH₂-CH₂-~1.3Multiplet6H
Sn-CH₂-~1.5Multiplet6H
OCO-CH₂-~2.3Triplet2H
-(CH₂)₇-CH₃~1.2-1.6Multiplet14H
-CH₂-CH₃~0.8Triplet3H

Note: Data is based on typical values for similar compounds and may vary. The solvent is typically CDCl₃.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.orghuji.ac.il Each unique carbon atom in the tributyl and decanoyloxy groups will give a distinct resonance in the spectrum. The chemical shift of the carbonyl carbon of the decanoyloxy group is particularly characteristic. um.edu.my

Table 3: Expected ¹³C NMR Data for Stannane, tributyl(decanoyloxy)-

AssignmentExpected Chemical Shift (ppm)
Sn-CH₂-~16
Sn-CH₂-C H₂-~27
Sn-(CH₂)₂-C H₂-~28
Sn-(CH₂)₃-C H₃~13
OCO (Carbonyl)~178
OCO-C H₂-~34
Decanoyl Chain Carbons~22-32
Decanoyl Terminal CH₃~14

Note: Data is based on typical values for similar compounds and may vary. The solvent is typically CDCl₃.

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the coordination number and geometry of the tin atom. huji.ac.ilpjoes.com The chemical shift of the ¹¹⁹Sn nucleus is influenced by the nature of the substituents and the coordination environment. rsc.org Tin has three NMR-active spin-1/2 nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher sensitivity and natural abundance. huji.ac.ilnorthwestern.edu

In solution, tributyltin carboxylates typically exist as four- or five-coordinate species. The ¹¹⁹Sn chemical shift can help distinguish between these possibilities. For instance, a five-coordinate tin atom in a trigonal bipyramidal geometry, as often found in solid-state polymeric structures, would have a different chemical shift compared to a four-coordinate tetrahedral tin atom in a monomeric state in solution. researchgate.netrsc.org

Table 4: General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds

Coordination NumberGeometryTypical ¹¹⁹Sn Chemical Shift Range (ppm)
4Tetrahedral+200 to -60
5Trigonal Bipyramidal0 to -200
6Octahedral-150 to -400

Note: Referenced to tetramethyltin (B1198279) (SnMe₄). The specific chemical shift for Stannane, tributyl(decanoyloxy)- will depend on the solvent and concentration.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the weight percentages of the elements (carbon, hydrogen, and tin) in a purified sample of stannane, tributyl(decanoyloxy)-. rsc.orghuji.ac.ilpjoes.com The experimentally determined percentages are compared with the calculated theoretical values based on the compound's chemical formula (C₂₂H₄₆O₂Sn) to confirm its stoichiometry and purity.

Table 5: Theoretical Elemental Composition of Stannane, tributyl(decanoyloxy)- (C₂₂H₄₆O₂Sn)

ElementSymbolAtomic WeightMolar Mass ( g/mol )Percentage (%)
CarbonC12.01264.2257.28
HydrogenH1.0146.4610.08
OxygenO16.0032.006.94
TinSn118.71118.7125.74
Total 461.39 100.00

X-ray Diffraction Studies for Solid-State Structures (if available for related compounds)

In many organotin carboxylates, the solid-state structure is characterized by a polymeric chain where the carboxylate group bridges adjacent tin atoms. mdpi.com This results in a five-coordinate tin center with a trigonal bipyramidal geometry. The three butyl or phenyl groups occupy the equatorial positions, and the two oxygen atoms from the bridging carboxylate groups occupy the axial positions. mdpi.com The specific packing and supramolecular arrangement can be influenced by the nature of the alkyl or aryl groups attached to the tin and the carboxylate ligand. researchgate.net

Advanced Characterization Techniques for Derived Materials (e.g., SEM for polymeric structures)

The incorporation of Stannane, tributyl(decanoyloxy)- into polymeric matrices is a field of significant interest, primarily due to the unique properties conferred by the organotin moiety. The characterization of these derived polymeric materials necessitates the use of advanced techniques that can probe their morphology and structure at the micro and nanoscale. Scanning Electron Microscopy (SEM) is a particularly powerful tool in this regard. researchgate.net

SEM provides high-resolution images of the surface topography of materials. researchgate.net In the context of polymers derived from organotin compounds, SEM is employed to visualize the surface morphology of the polymer particles. researchgate.net This can reveal important information about the polymerization process and the physical properties of the resulting material. For instance, studies on molecularly imprinted polymers (MIPs) designed for the selective recognition of organotin compounds have utilized SEM to characterize the morphology of the synthesized polymer particles. researchgate.net

In one such study, various polymerization methods, including bulk, precipitation, and emulsion polymerization, were used to create MIPs with tributyltin as the template molecule. researchgate.net SEM analysis of the resulting polymer particles revealed their morphological characteristics, which is a critical factor in their application for detecting tributyltin in environmental samples. researchgate.net The technique allows for the direct visualization of the particle shape, size distribution, and surface texture, all of which influence the binding properties and accessibility of the imprinted cavities.

Furthermore, when Stannane, tributyl(decanoyloxy)- or related organotin compounds are copolymerized with other monomers, such as styrene (B11656) or butyl acrylate (B77674), SEM can be used to study the morphology of the resulting copolymer films. mdpi.com This analysis can provide insights into the phase separation and domain structure of the copolymer, which are critical for its mechanical and thermal properties. researchgate.net The characterization of these polymeric materials by techniques such as SEM is essential for understanding their structure-property relationships and for the development of new materials with tailored functionalities. researchgate.net

Data Tables

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Pathways of Tin-Carbon Bond Cleavage

Tributyltin (TBT) compounds, including tributyl(decanoyloxy)stannane, are generally stable to hydrolysis under normal environmental pH conditions. mst.dk Hydrolysis, the cleavage of chemical bonds by water, primarily occurs under extreme pH conditions and is not considered a significant degradation pathway in typical aquatic environments. mst.dknih.gov The primary mode of degradation for TBT compounds involves the cleavage of the tin-carbon (Sn-C) bond. mst.dk This cleavage can be initiated by both abiotic and biotic processes.

Biotic Transformation Mechanisms in Chemical Systems

Biotic degradation, mediated by microorganisms such as bacteria, microalgae, and fungi, is a crucial pathway for the transformation of tributyltin compounds in the environment. mst.dkwitpress.com This process occurs under both aerobic and anaerobic conditions and involves the progressive oxidative dealkylation, or more specifically, debutylization, of the TBT molecule. mst.dk This breakdown is founded on the splitting of the carbon-tin bond, often initiated by the formation of hydroxylated intermediates. mst.dk

The sequential debutylation of tributyltin leads to the formation of less toxic degradation products: dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). ivl.seresearchgate.net The degradation pathway is generally accepted as:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin researchgate.net

Microorganisms play a key role in this process. For instance, the microalga Chlorella sorokiniana has been shown to not only absorb TBT from water but also to degrade it intracellularly into DBT and then rapidly metabolize it to MBT. witpress.com Similarly, certain bacteria isolated from contaminated environments have demonstrated the ability to debutylate TBT, producing DBT and MBT as byproducts. science.gov The relative concentrations of TBT, DBT, and MBT can vary depending on the environmental compartment and the specific organisms present. nih.govresearchgate.net For example, in rat liver, MBT has been observed as the metabolite with the highest concentration, followed by DBT and then TBT, whereas in the brain, TBT is the most prevalent. nih.gov

The persistence of these intermediates is also a critical factor. While TBT is generally persistent in sediments with half-lives estimated to be several years, its degradation products, DBT and MBT, can also be found in various environmental matrices. mst.dkivl.se

The ultimate fate of the biotic and abiotic degradation of tributyltin is the formation of inorganic tin species. researchgate.netresearchgate.net This final step in the degradation pathway, known as mineralization, represents the complete breakdown of the organotin compound. researchgate.net The conversion of organotins to inorganic tin significantly reduces their toxicity. witpress.com While biotic processes are the primary drivers of this mineralization, abiotic factors can also contribute. researchgate.net

Ligand Exchange Reactions and Their Influence on Reactivity

The reactivity of tributyl(decanoyloxy)stannane is also influenced by ligand exchange reactions. In these reactions, the decanoyloxy group (a carboxylate) can be exchanged with other ligands present in the environment. youtube.comnih.gov This process can be influenced by the nature of the solvent and the presence of other coordinating species. The general formula for tributyltin compounds is (C₄H₉)₃Sn-X, where X is typically an anion like a chloride, hydroxide (B78521), or a carboxylate. wikipedia.org The nature of the 'X' group can affect the physicochemical properties of the compound, such as its solubility and partitioning behavior, which in turn can influence its bioavailability and reactivity. researchgate.net For example, in aqueous environments, tributyltin compounds can exist in equilibrium between the covalent form and the hydrated tributyltin cation, [ (C₄H₉)₃Sn(H₂O)₂ ]⁺, which can then interact with various anions.

Redox Chemistry and Radical Generation from Tributylstannanes

Tributylstannanes, such as tributyltin hydride, are well-known for their role in radical chemistry. nih.govacs.org They can act as sources of tributyltin radicals (Bu₃Sn•) which are key intermediates in various organic reactions. nih.govyoutube.com The formation of the Bu₃Sn• radical is often initiated by a radical initiator like azobisisobutyronitrile (AIBN). youtube.comyoutube.com This radical can then participate in a variety of transformations, including the reduction of organic halides and the formation of carbon-carbon bonds. nih.govyoutube.com The redox chemistry of tributylstannanes involves the transfer of electrons, leading to changes in the oxidation state of the tin atom. youtube.comyoutube.comyoutube.com While tributyl(decanoyloxy)stannane itself is not typically used as a radical initiator, the tributyltin moiety has the inherent chemical capacity to participate in radical reactions under appropriate conditions. The generation of alkyl radicals from various precursors can be achieved through photochemical means, providing an alternative to the traditional use of tin hydrides. nih.govacs.org

Interactive Data Table: Degradation of Tributyltin

Degradation PathwayMediatorsKey ProcessesProductsInfluencing Factors
Hydrolysis WaterCleavage of Sn-O bondTributyltin hydroxide and decanoic acidExtreme pH
Photochemical Degradation UV LightCleavage of Sn-C bondDibutyltin, MonobutyltinLight intensity, turbidity, photosensitizers mst.dk
Biotic Transformation Microorganisms (bacteria, fungi, algae) mst.dkOxidative debutylationDibutyltin, Monobutyltin researchgate.netMicrobial population, oxygen levels, temperature researchgate.net
Mineralization Biotic and Abiotic processesComplete breakdownInorganic tin researchgate.netEnvironmental conditions

Advanced Applications in Materials Science and Catalysis

Role as Polymer Stabilizers

The utility of Stannane, tributyl(decanoyloxy)- as a polymer stabilizer is particularly pronounced in enhancing the durability of polyvinyl chloride (PVC) and other polymeric systems against thermal and photochemical degradation.

Stabilization Mechanisms in Polyvinyl Chloride (PVC) Systems

The thermal degradation of PVC is an autocatalytic process initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone. This dehydrochlorination leads to the formation of conjugated polyene sequences, which are responsible for the discoloration and deterioration of the polymer's mechanical properties. Organotin compounds like Stannane, tributyl(decanoyloxy)- play a crucial role in mitigating this degradation through several key mechanisms:

HCl Scavenging: The primary function of organotin carboxylates is to neutralize the HCl released during PVC degradation. merlinchem.comresearchgate.net This action prevents the autocatalytic effect of HCl on further dehydrochlorination, thereby stabilizing the polymer. merlinchem.comiyte.edu.tr The reaction of the organotin carboxylate with HCl results in the formation of an organotin chloride and decanoic acid.

Substitution of Labile Chlorine Atoms: A critical stabilizing function is the exchange of labile allylic chlorine atoms in the PVC structure with the more stable decanoyloxy group from the organotin stabilizer. researchgate.netiyte.edu.tr This exchange, first proposed by Frye et al., prevents the initiation of the "zipper" dehydrochlorination process by replacing the easily eliminatable chlorine atoms with groups that are more strongly bonded to the polymer chain. iyte.edu.tr Studies have shown that organotin laurates are effective in replacing these labile chlorides. iyte.edu.tr

Disruption of Polyene Sequences: By substituting the labile chlorine atoms, Stannane, tributyl(decanoyloxy)- effectively interrupts the formation of long conjugated polyene sequences that cause discoloration. iyte.edu.tr Higher concentrations of organotin laurates have been observed to result in a greater concentration of shorter polyene sequences, leading to improved color stability. iyte.edu.tr

Table 1: Stabilization Mechanisms of Stannane, tributyl(decanoyloxy)- in PVC

Stabilization MechanismDescriptionResulting Effect on PVC
HCl Scavenging Reacts with and neutralizes hydrogen chloride (HCl) as it is released from the polymer chain. merlinchem.comresearchgate.netPrevents the autocatalytic degradation of PVC by HCl, enhancing thermal stability. merlinchem.comiyte.edu.tr
Labile Chlorine Substitution Exchanges labile chlorine atoms on the PVC backbone with the decanoyloxy group. researchgate.netiyte.edu.trPrevents the initiation of dehydrochlorination at defect sites, improving color hold. iyte.edu.tr
Polyene Sequence Interruption Breaks the formation of long conjugated double bond sequences. iyte.edu.trReduces discoloration and maintains the aesthetic and physical properties of the polymer. iyte.edu.tr

Influence on Polymer Thermal and Photochemical Stability

The incorporation of Stannane, tributyl(decanoyloxy)- significantly enhances the thermal and photochemical stability of polymers. During thermal processing of PVC, the stabilizer delays the onset of degradation, allowing for higher processing temperatures and longer processing times without significant material degradation. merlinchem.compvcstabilizer.com This is often quantified by measuring the induction period before rapid HCl evolution begins. iyte.edu.tr

In terms of photochemical stability, while organotin mercaptides are known for their antioxidant properties, organotin carboxylates also contribute to weathering resistance. iyte.edu.tr By preventing the initial thermal degradation that can create sites susceptible to photo-oxidation, they indirectly improve the polymer's resistance to UV light. The combination of organotin carboxylates with other stabilizers, such as organotin mercaptides, can provide a synergistic effect, offering both excellent heat stability and superior weathering performance. iyte.edu.tr

Research has shown that the thermal stability of polymers can be significantly enhanced by the addition of various inorganic additives. mdpi.comwiserpub.com For instance, studies on bionanocellulose/poly(vinyl alcohol) blends have demonstrated good thermal stability up to at least 200 °C, indicating the potential for these systems in various industrial applications. nih.gov

Catalytic Functions in Organic Synthesis and Polymerization

Beyond polymer stabilization, Stannane, tributyl(decanoyloxy)- and related organotin compounds are effective catalysts in several important industrial reactions, including polyurethane synthesis, silicone curing, and transesterification.

Catalysis in Polyurethane Synthesis

Polyurethanes are formed through the reaction of polyols with polyisocyanates, a process that is often slow and requires a catalyst to proceed at a practical rate. rsc.orggoogle.com Organotin compounds, including Stannane, tributyl(decanoyloxy)-, are highly active catalysts for this reaction. google.comresearchgate.netreaxis.com They are significantly more effective than traditional amine catalysts, with some organotin compounds being thousands of times more active. google.com

The catalytic mechanism is generally believed to proceed through a Lewis acid pathway. rsc.orgresearchgate.net The tin center coordinates to the carbonyl oxygen of the isocyanate group, increasing its electrophilicity. rsc.org This polarization facilitates the nucleophilic attack by the hydroxyl group of the polyol, leading to the formation of the urethane (B1682113) linkage. The high activity of organotin catalysts makes them suitable for a wide range of polyurethane applications, including those involving less reactive aliphatic isocyanates. google.comresearchgate.netresearchgate.net

Catalytic Role in Silicone Curing and Vulcanization

Stannane, tributyl(decanoyloxy)- and similar organotin compounds are widely used as catalysts in the curing of silicone polymers, particularly in room-temperature vulcanizing (RTV) systems. reaxis.comgoogle.comresearchgate.net These systems typically involve the condensation reaction of silanol-terminated polymers with a crosslinking agent, such as an alkoxysilane. researchgate.netmdpi.com

The organotin catalyst facilitates the hydrolysis of the alkoxysilane and the subsequent condensation reaction between the resulting silanols and the polymer chains. This process leads to the formation of a crosslinked network, transforming the liquid silicone into a solid, elastomeric material. researchgate.net The choice of organotin catalyst can influence the curing rate and the final properties of the vulcanized silicone rubber. google.comgoogle.com

Table 2: Catalytic Applications of Stannane, tributyl(decanoyloxy)-

Catalytic ApplicationReactionRole of Catalyst
Polyurethane Synthesis Polyol + Polyisocyanate → Polyurethane rsc.orggoogle.comActivates the isocyanate group towards nucleophilic attack by the polyol. rsc.orgresearchgate.net
Silicone Curing Silanol-terminated polymer + Crosslinker → Cured Silicone researchgate.netmdpi.comPromotes hydrolysis and condensation reactions to form a crosslinked network. researchgate.net
Transesterification Ester + Alcohol → New Ester + New Alcohol rsc.orggoogle.comFacilitates the exchange of alkoxy groups between an ester and an alcohol. rsc.org

Transesterification Reaction Catalysis

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another reaction catalyzed by organotin compounds. rsc.orggoogle.comgoogle.com This reaction is fundamental in various industrial processes, including the production of polyesters and biodiesel. google.comresearchgate.netmdpi.com

Two primary mechanisms have been proposed for organotin-catalyzed transesterification:

Lewis Acid Mechanism: Similar to polyurethane synthesis, the tin compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester to enhance its electrophilicity and facilitate nucleophilic attack by the alcohol. rsc.org

Exchange/Insertion Mechanism: This mechanism involves an initial exchange of the alcohol with the decanoyloxy group on the tin catalyst to form a tin alkoxide. The ester then coordinates and inserts into the Sn-O bond of this intermediate, followed by an exchange to release the new ester and regenerate the catalyst. rsc.org

The effectiveness of organotin catalysts in transesterification allows for these reactions to be carried out under milder conditions compared to traditional acid or base catalysts. rsc.orggoogle.com

Use in Cross-Coupling Reactions (e.g., Stille Coupling)

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org While a wide variety of organostannanes can be utilized in this reaction, those containing sp²-hybridized carbon atoms, such as vinyl or aryl groups, are most common. wikipedia.org Stannane, tributyl(decanoyloxy)- can be envisioned as a precursor to a reactive organostannane species suitable for Stille coupling, although its direct application is less common than that of more traditional reagents like vinyltributyltin. The reaction is tolerant of many functional groups and can even be performed in water. wikipedia.org

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) complex. The key steps are oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

A significant challenge in Stille reactions is the potential for homocoupling of the organostannane reagent. wikipedia.org This side reaction can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or via a radical process involving the palladium(0) catalyst. wikipedia.org

Recent advancements have focused on developing Stille couplings that are catalytic in tin to address the toxicity and removal issues associated with stoichiometric tin reagents. msu.edu These methods often involve the in-situ generation and recycling of the active organotin species. msu.edu

Parameter Description Reference
Reaction Type Palladium-catalyzed cross-coupling wikipedia.org
Reactants Organostannane and an organic halide or pseudohalide wikipedia.orgorganic-chemistry.org
Catalyst Typically a Pd(0) complex wikipedia.org
Key Feature Formation of a new carbon-carbon bond wikipedia.org
Common Side Reaction Homocoupling of the organostannane wikipedia.org

Integration into Organotin Polymers for Controlled Release Systems

Organotin polymers have been extensively investigated for their ability to provide long-term controlled release of bioactive organotin compounds. tandfonline.com The integration of Stannane, tributyl(decanoyloxy)- into a polymer backbone creates a system where the active tributyltin (TBT) moiety can be gradually released over time. This is particularly relevant in applications like antifouling coatings for marine vessels. wikipedia.org

The core of this technology lies in the polymer chemistry and the mechanism of release. The tributyltin decanoate (B1226879) can be incorporated into various polymer matrices, such as epoxies, urethanes, aziridines, and polyesters, through different synthetic routes. tandfonline.com For instance, new synthetic pathways have been developed for organotin epoxy polymers by crosslinking diepoxides with the free carboxyl groups on a base polymer that has been partially esterified with tributyltin oxide (TBTO). tandfonline.com Another approach involves the polymerization of tributyltin acrylate (B77674) or methacrylate (B99206) with vinyl monomers that have functional groups capable of crosslinking. tandfonline.com

The release of the bioactive tributyltin species is typically governed by the abiotic cleavage of the covalent bond linking the organotin to the polymer backbone. tandfonline.com This process is influenced by the structure of the polymer network, including the length and type of crosslinks and the density of the pendant organotin groups. tandfonline.com The released species has been identified as tributyltin chloride through spectroscopic and chromatographic techniques. tandfonline.com The rate of release can be modeled mathematically to predict the long-term performance of the controlled release system. tandfonline.com

Polymer Type Synthetic Approach Release Mechanism Reference
Epoxy PolymersCrosslinking of diepoxides with carboxyl-functionalized polymers esterified with TBTO.Abiotic bond cleavage. tandfonline.com
Vinyl PolymersCopolymerization of TBT acrylate/methacrylate with functional vinyl monomers.Abiotic bond cleavage. tandfonline.com
PolyestersRoom-temperature-curable systems.Abiotic bond cleavage. tandfonline.com
UrethanesRoom-temperature-curable systems.Abiotic bond cleavage. tandfonline.com

Development of Molecularly Imprinted Polymers (MIPs) for Selective Organotin Recognition and Separation

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule. nih.govmdpi.com This "molecular memory" allows MIPs to selectively bind to the target analyte, making them valuable tools for separation and analysis. nih.gov

In the context of organotin compounds like Stannane, tributyl(decanoyloxy)-, MIPs can be designed to selectively capture these molecules from complex matrices. The synthesis of a MIP involves polymerizing functional monomers and a cross-linker in the presence of the template molecule (in this case, the organotin compound). nih.gov After polymerization, the template is removed, leaving behind specific recognition cavities.

The selectivity of MIPs arises from the specific interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions, established between the functional monomers and the template during the imprinting process. nih.gov These polymers can be used as sorbents in techniques like molecularly imprinted solid-phase extraction (MISPE) to preconcentrate and isolate organotin compounds before analysis by methods like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). nih.gov The use of MIPs can significantly lower the limits of detection and quantification for the target analytes. nih.gov

The development of MIPs for organotin compounds is crucial due to their toxicity and the need for sensitive and selective analytical methods for their detection in environmental and biological samples. ysi.comsciex.com

Technique Principle Application in Organotin Analysis Reference
Molecular ImprintingCreation of specific recognition sites in a polymer matrix using a template molecule.Selective binding and recognition of organotin compounds. nih.gov
Molecularly Imprinted Solid-Phase Extraction (MISPE)Use of MIPs as a solid-phase extraction sorbent.Preconcentration and cleanup of samples for organotin analysis. nih.gov
HPLC and GC-MSChromatographic techniques for separation and identification.Quantification of organotin compounds after extraction with MIPs. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Structure and Geometry Optimization of Stannane, tributyl(decanoyloxy)-

The molecular structure of Stannane, tributyl(decanoyloxy)- is centered around a tetravalent tin atom. lupinepublishers.com In its simplest, monomeric form, the tin center is bound to three butyl groups and one decanoyloxy group. Computational geometry optimization studies, alongside experimental data from related compounds, indicate that the geometry around the tin atom is highly dependent on its physical state.

In solution or as a simple monomer, the compound typically adopts a distorted tetrahedral geometry. sysrevpharm.org However, a key feature of organotin carboxylates is the ability of the tin atom to expand its coordination number. fakirchandcollege.orgwikipedia.org In the solid state, Stannane, tributyl(decanoyloxy)- is likely to exist as a coordination polymer. In this polymeric structure, the carboxylate group of one molecule coordinates to the tin atom of a neighboring molecule. This results in a five-coordinate tin center with a trigonal bipyramidal geometry. lupinepublishers.commdpi.com The three butyl groups occupy the equatorial positions, while the oxygen atom from its own decanoyloxy group and the bridging oxygen from an adjacent molecule occupy the axial positions. lupinepublishers.commdpi.com

DFT calculations on similar triorganotin(IV) carboxylates help predict key structural parameters. researchgate.net These calculations are crucial for understanding the subtle variations in bond lengths and angles that arise from changes in coordination.

ParameterTypical Value (Å or °)Coordination Geometry
Sn-C (equatorial)~2.17 ÅTrigonal Bipyramidal
Sn-C (apical, if applicable)~2.26 ÅTrigonal Bipyramidal
Sn-O2.18 - 2.27 ÅTrigonal Bipyramidal
C-Sn-C (equatorial)~120°Trigonal Bipyramidal
O-Sn-O (axial)~171°Trigonal Bipyramidal

This table presents typical values for triorganotin carboxylates based on crystallographic data of analogous compounds. mdpi.comnih.gov

Electronic Structure Analysis and Bonding Characteristics at the Tin Center

The electronic configuration of tin (5s²5p²) allows it to form stable tetravalent compounds through sp³ hybridization. lupinepublishers.com In Stannane, tributyl(decanoyloxy)-, the four covalent bonds (three Sn-C and one Sn-O) are formed from these hybrid orbitals. The Sn-C bond is characterized by a relatively low polarity and is weaker than a C-C bond, which contributes to the reactivity of organotin compounds. lupinepublishers.comgelest.com

The presence of the electronegative decanoyloxy group significantly influences the electronic properties of the tin center. This group increases the Lewis acidity of the tin atom compared to tetraalkyltin compounds. fakirchandcollege.orgnih.gov This enhanced acidity makes the tin atom more susceptible to nucleophilic attack and facilitates the expansion of its coordination sphere.

Quantum chemical analyses, such as DFT, provide insights into the molecular orbitals (HOMO and LUMO) and charge distribution. researchgate.netnih.gov For triorganotin(IV) carboxylates, studies indicate that the carboxylate moiety contributes significantly to both the filled (HOMO) and unfilled (LUMO) orbitals. nih.gov This suggests that electronic transitions and reactivity are heavily influenced by the ligand. The stability of the complex is generally governed by the nature of the alkyl groups at the tin center and the donor ligand. researchgate.net

Mechanistic Pathways of Synthesis and Degradation through Computational Modeling

Computational modeling is a valuable tool for elucidating the step-by-step mechanisms of chemical reactions by mapping potential energy surfaces and identifying transition states.

Synthesis: The synthesis of Stannane, tributyl(decanoyloxy)- typically involves the reaction of a tributyltin(IV) precursor, such as bis(tributyltin) oxide or tributyltin chloride, with decanoic acid or its sodium salt. sysrevpharm.org A common laboratory method is the refluxing of the organotin compound with the carboxylic acid in an anhydrous solvent. sysrevpharm.org Computational models can simulate this condensation reaction, calculating the energy barriers for bond formation (Sn-O) and the breaking of the initial bonds (e.g., Sn-O-Sn in the oxide or Sn-Cl). These models would help in understanding the role of the solvent and optimizing reaction conditions.

Degradation: The primary degradation pathway for tributyltin compounds involves the sequential cleavage of the tin-carbon bonds. gelest.com This process can be initiated by various agents, including acids and UV light. Computational modeling can investigate the energetics of Sn-C bond cleavage. Such studies can determine the bond dissociation energies and model the transition states for the removal of the butyl groups. The models would likely confirm that the cleavage of the first Sn-C bond is the rate-determining step in its environmental degradation.

Investigation of Coordination Chemistry and Hypercoordination Phenomena in Organotin Carboxylates

A defining characteristic of tin(IV) chemistry is its ability to form hypercoordinated compounds, where the tin atom is bonded to five, six, or even seven atoms, exceeding the expected coordination number of four. wikipedia.orglupinepublishers.com This phenomenon is particularly prevalent in organotin compounds with electronegative substituents, such as halides and carboxylates. fakirchandcollege.orggelest.com

In the case of Stannane, tributyl(decanoyloxy)- and related organotin carboxylates, hypercoordination arises from the Lewis acidic nature of the tin center and the Lewis basic character of the carboxylate oxygen atoms. nih.gov As mentioned, this leads to intermolecular O→Sn coordination, resulting in polymeric chains or other associated structures in the solid state. mdpi.com The resulting geometry is typically a distorted trigonal bipyramid. lupinepublishers.commdpi.com

Computational modeling plays a crucial role in investigating these phenomena. DFT calculations can:

Predict the most stable geometry (tetrahedral monomer vs. pentacoordinated polymer).

Calculate the energy of the intermolecular O→Sn coordination bond.

Analyze the changes in electronic structure (e.g., charge distribution, orbital energies) upon moving from a four-coordinate to a five-coordinate state. researchgate.net

Simulate the interaction with other Lewis bases (e.g., water, pyridine), modeling the formation of higher-coordinate adducts. wikipedia.org

These theoretical studies have confirmed that the formation of hypercoordinated structures is an energetically favorable process for many organotin carboxylates, explaining their observed structures and reactivity. researchgate.netnih.gov

Environmental Chemical Fate and Remediation Methodologies

Abiotic Environmental Transformation Kinetics and Contributing Factors (e.g., pH, light, organic matter)

The abiotic degradation of tributyltin (TBT) compounds in the environment occurs primarily through two pathways: hydrolysis and photolysis. mst.dk The rate and significance of these transformations are heavily influenced by environmental conditions.

In aquatic systems, TBT demonstrates a strong tendency to adsorb onto suspended particles and dissolved organic matter. mst.dk This partitioning behavior is a crucial factor in its environmental distribution, as it facilitates removal from the water column and deposition into sediment. mst.dkcdc.gov The sorption process is reversible and can be influenced by factors such as pH. wikipedia.org

Hydrolysis: The cleavage of the tin-carbon bonds by water, known as hydrolysis, is a potential degradation pathway. However, under typical environmental pH conditions, this process is generally slow and not considered a major route of transformation for TBT. mst.dk

Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can induce photodegradation, or photolysis, which involves the breaking of the carbon-tin bond. mst.dkcdc.govresearchgate.net The efficiency of this process varies considerably depending on factors like water turbidity, light intensity, and the presence of natural photosensitizing substances in the water. mst.dk The half-life of TBT in the water column, which is influenced by both photolysis and microbial action, can range from a few days to several weeks. wikipedia.orgfrontiersin.org

The following table summarizes the reported half-lives of TBT under various environmental conditions, illustrating the impact of different factors on its persistence.

Abiotic and Biotic Transformation Kinetics of Tributyltin (TBT)

ConditionMatrixProcessHalf-Life (t½)Reference
Marine WaterWater ColumnCombined (Photolytic & Microbial)1 to 2 weeks wikipedia.org
Spiked Sediment (Control)SedimentNatural Attenuation578 days nih.gov
Spiked Sediment (Stimulated: pH 7.5, aeration, 28°C)SedimentEnhanced Biodegradation11 days nih.gov
Spiked Sediment (Stimulated + Nutrients)SedimentEnhanced Biodegradation9 days nih.gov
In Culture (Moraxella osloensis)Liquid CultureBiodegradation4.3 days nih.gov

Biotic Environmental Transformation by Microorganisms: Chemical Mechanisms of Degradation

Biological degradation is a significant pathway for the transformation of tributyltin in the environment. A variety of microorganisms, including bacteria, fungi, and microalgae, are capable of metabolizing TBT under both aerobic and anaerobic conditions. mst.dknih.gov

The principal chemical mechanism of biotic degradation is sequential dealkylation , also known as debutylation. nih.govresearchgate.netresearchgate.net In this process, the covalent bonds between the tin atom and the butyl groups are enzymatically cleaved one by one. This metabolic pathway results in a stepwise reduction in the compound's toxicity. researchgate.netresearchgate.net

The degradation proceeds as follows:

Tributyltin (TBT) is transformed into Dibutyltin (B87310) (DBT) .

Dibutyltin (DBT) is further degraded into Monobutyltin (B1198712) (MBT) .

Monobutyltin (MBT) is ultimately broken down into less toxic inorganic tin (Sn) . researchgate.net

In addition to detoxification through dealkylation, some studies suggest that certain bacteria may utilize TBT as a source of carbon. researchgate.netresearchgate.net Research has identified several bacterial strains with the ability to degrade TBT. For instance, Moraxella osloensis isolated from contaminated river sediments demonstrated the capacity to degrade approximately 80% of TBT within seven days. nih.gov Other identified TBT-degrading bacteria include species from the genera Pseudomonas, Bacillus, and Enterobacter. nih.govmdpi.compsmjournals.org Studies on contaminated sediments have shown that stimulating the indigenous microbial community by optimizing environmental conditions (e.g., pH, aeration) can dramatically accelerate TBT degradation, reducing its half-life from over a year to just over a week. nih.gov

Chemical Remediation Strategies for Organotin Contaminants in Environmental Matrices

Several chemical and physical remediation strategies have been developed to address organotin contamination in environmental matrices such as soil, sediment, and water. researchgate.net The choice of method often depends on the extent of contamination, the properties of the matrix, and cost-effectiveness. researchgate.net

Chemical Oxidation: This approach utilizes oxidizing agents to chemically degrade TBT. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis with titanium dioxide (TiO2) and UV light, have demonstrated high efficiency. nih.gov This method achieved a 99.8% degradation of TBT in water within 30 minutes and showed significant degradation (32-37%) in complex sediment matrices after two hours of irradiation. nih.gov

Thermal Treatment: High-temperature methods can be used to either destroy or remove TBT from contaminated materials. Incineration can eliminate TBT, but often requires temperatures of 1000°C, leading to high energy costs. sednet.orgsoton.ac.uk Steam stripping is another thermal technology that has been proposed for remediating TBT-contaminated soils and dredged sediments. researchgate.netdntb.gov.ua

Immobilization and Stabilization: These techniques aim to reduce the environmental risk of TBT by decreasing its mobility and bioavailability in soils and sediments. sednet.org This is achieved by mixing the contaminated material with sorbents that bind the TBT molecules. Materials investigated for this purpose include activated carbon, natural and modified clays, fly ash, and zero-valent iron. researchgate.netsednet.orgsoton.ac.uk Powdered activated carbon, in particular, has proven to be a highly effective agent for immobilizing TBT and preventing its leaching into the surrounding environment. soton.ac.uk

Advanced Analytical Methodologies for Environmental Speciation and Quantification of Organotins

The accurate detection and quantification of organotin compounds in environmental samples are essential for risk assessment, as the toxicity is highly dependent on the specific chemical form (speciation). core.ac.uk The analysis of TBT and its degradation products (DBT, MBT) typically involves a multi-step procedure: sample extraction, a derivatization step (for gas chromatography), chromatographic separation, and detection. nih.gov

Extraction and Derivatization: Organotins are first extracted from the sample matrix (water, soil, sediment) using organic solvents or techniques like solid-phase extraction (SPE). nih.govpjoes.com For analysis by gas chromatography (GC), the extracted organotins, which are not sufficiently volatile, must be converted into more volatile and thermally stable derivatives. nih.govpjoes.com A common derivatization technique is ethylation using sodium tetraethylborate (NaBEt4). frontiersin.orgnih.gov Analysis by high-performance liquid chromatography (HPLC) does not require this derivatization step. nih.gov

Separation and Detection: Gas chromatography (GC) is a widely used technique for separating organotin species due to its high resolving power. nih.gov It is often coupled with highly sensitive and specific detectors. nih.gov High-performance liquid chromatography (HPLC) is another powerful separation technique used for organotin speciation. nih.gov

The table below summarizes key analytical methodologies used for organotin analysis.

Advanced Analytical Methodologies for Organotin Speciation

TechniquePrincipleTypical Use/AdvantagesDetection Limit (LOD) ExampleReference
GC-FPD (Gas Chromatography-Flame Photometric Detection)Separates derivatized organotins, which are then detected by the emission of light from tin atoms in a flame.A well-established and robust method for organotin analysis.~6 µg/kg (sediment), ~3 ng/L (water) sednet.org
GC-MS (Gas Chromatography-Mass Spectrometry)Separates derivatized compounds, which are then identified and quantified based on their mass-to-charge ratio.Provides high sensitivity and structural confirmation of analytes.- nih.govanalchemres.org
GC-MS/MS (Tandem Mass Spectrometry)Offers enhanced selectivity and lower detection limits by using two stages of mass analysis.Excellent for complex matrices and ultra-trace analysis.11 pg/L (water) nih.govresearchgate.net
HPLC-ICP-MS (High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry)Separates non-derivatized organotins via HPLC, followed by elemental detection of tin isotopes in a plasma source.A primary method for speciation that avoids derivatization; very sensitive.0.14 to 0.57 µg Sn/L nih.gov
GC-ICP-MS (Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry)Combines the high separation power of GC for derivatized compounds with the element-specific, high-sensitivity detection of ICP-MS.Considered one of the most powerful techniques for ultra-trace organotin speciation.- ivl.se

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic study of tributyltin compounds, including esters like tributyl(decanoyloxy)stannane, has been extensive, primarily driven by their significant biological activity and industrial applications. A major focus of research has been their use as biocides, particularly in antifouling paints for marine vessels. The tributyltin moiety is highly effective at preventing the growth of barnacles, algae, and other marine organisms on ship hulls.

Another significant area of academic and industrial research has been the application of organotin compounds, including tributyltin carboxylates, as catalysts. They have been investigated for their role in promoting esterification and urethane (B1682113) formation. Specifically, organotin carboxylates can act as effective catalysts in the synthesis of polyurethanes. Furthermore, their function as heat stabilizers in polyvinyl chloride (PVC) plastics has been a subject of study, preventing thermal degradation of the polymer.

The environmental fate and toxicity of tributyltin compounds have also been a major theme in academic research. Studies have detailed their persistence in marine sediments, with degradation occurring through the sequential loss of butyl groups to form dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), which are progressively less toxic. The significant endocrine-disrupting effects of TBT on various marine organisms have been a key area of ecotoxicological research.

Untapped Synthetic Avenues and Derivatization Potential

The primary synthetic route to tributyltin carboxylates, such as tributyl(decanoyloxy)stannane, involves the reaction of a tributyltin halide with the corresponding carboxylic acid or its salt. A common laboratory-scale synthesis involves the reaction of tributyltin chloride with the sodium salt of the carboxylic acid.

While this method is well-established, there remain untapped avenues for the synthesis and derivatization of these compounds. The general reaction for the synthesis of triorganotin(IV) carboxylates can be represented as:

R'₃SnX + R"COOM → R'₃SnOCOR" + MX (Where R' is an organic group like butyl, X is a halide, R"COO is the carboxylate group, and M is a metal like sodium)

Further derivatization could involve modifications of the decanoate (B1226879) chain to introduce other functional groups, potentially altering the compound's physical properties, solubility, or biological activity. For instance, the introduction of double or triple bonds, or other functional moieties within the C10 chain, could lead to novel compounds with tailored properties. Research into these derivatization pathways appears limited, suggesting an area ripe for exploration.

Prospects for Novel Catalytic Systems and Material Science Applications

The catalytic activity of organotin compounds is a promising area for future research. While their use in urethane and ester synthesis is known, the specific catalytic properties of tributyl(decanoyloxy)stannane have not been extensively detailed. Future studies could focus on its efficacy in promoting other organic transformations, potentially leveraging the lipophilic nature of the decanoate chain to influence substrate compatibility in non-polar reaction media.

In material science, the role of tributyltin compounds as PVC stabilizers is well-documented. The decanoate derivative could offer specific advantages in terms of compatibility with certain polymer matrices or processing conditions. Further research could explore its incorporation into other polymer systems to enhance thermal stability or impart other desired properties. The long alkyl chain of the decanoate group might also be exploited to create novel organotin-based surfactants or materials with unique surface properties.

Interdisciplinary Research on Chemical Transformation and Environmental Persistence

The environmental persistence of tributyltin compounds is a significant concern. While the general degradation pathway of TBT to DBT and MBT is understood, the specific degradation kinetics and pathways for tributyl(decanoyloxy)stannane under various environmental conditions (e.g., in different types of sediment, under varying light and temperature conditions) are not well-defined. Interdisciplinary research combining environmental chemistry, microbiology, and toxicology could provide a more detailed picture of its environmental fate.

The degradation of TBT is known to be influenced by both abiotic (photolysis) and biotic (microbial action) factors. Future research could investigate the specific microbial communities capable of degrading tributyl(decanoyloxy)stannane and the enzymatic processes involved. Understanding these transformation pathways is crucial for developing effective remediation strategies for contaminated sites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.